Poseltinib

Catalog No.
S540023
CAS No.
1353552-97-2
M.F
C26H26N6O3
M. Wt
470.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poseltinib

CAS Number

1353552-97-2

Product Name

Poseltinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Solubility

Soluble in DMSO

Synonyms

Poseltinib; HM 71224; HM-71224; HM71224; LY 3337641; LY3337641; LY-3337641

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Description

The exact mass of the compound Poseltinib is 470.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action

Poseltinib's primary mechanism of action involves targeting specific tyrosine kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) []. BTK plays a critical role in B-cell malignancies, while EGFR is implicated in the development and progression of various solid tumors [, ]. By inhibiting these kinases, poseltinib disrupts signaling pathways essential for cancer cell survival and proliferation [].

Research Areas

Poseltinib is being actively investigated in clinical trials for various cancers, including:

  • Chronic lymphocytic leukemia (CLL) [, ]
  • Non-Hodgkin lymphoma (NHL) [, ]
  • Acute myeloid leukemia (AML) []
  • Hepatocellular carcinoma (HCC) []

Poseltinib (HM71224, LY3337641) is an experimental small-molecule inhibitor of Bruton's tyrosine kinase (BTK) []. It was developed by Hanmi Pharmaceutical and later licensed to Eli Lilly []. BTK is a signaling molecule involved in B-cell activation and function. Poseltinib's potential lies in its ability to dampen inflammatory responses by inhibiting BTK activity [].


Molecular Structure Analysis

Poseltinib possesses a unique acrylamide structure with a substituted furo[3,2-d]pyrimidine core []. Key features include:

  • The acrylamide moiety is believed to be crucial for covalent binding to BTK, leading to its irreversible inhibition [].
  • The substituted pyrimidine ring likely contributes to the interaction with the BTK binding pocket [].

Chemical Reactions Analysis

  • Covalent Binding to BTK: Poseltinib's acrylamide group reacts with a cysteine residue within the BTK protein, forming a covalent bond and inactivating the enzyme [, ].

Physical And Chemical Properties Analysis

  • MedChemExpress lists Poseltinib as an orally active compound [].

Poseltinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a critical role in B-cell signaling pathways, which are involved in the immune response. By inhibiting BTK, Poseltinib can suppress B-cell activation and function, potentially leading to reduced inflammation in diseases like rheumatoid arthritis [].

As Poseltinib is still under investigation, comprehensive safety data is not yet available. However, a Phase II clinical trial reported some adverse effects, including diarrhea, elevated liver enzymes, and headache []. Further research is needed to fully understand the safety profile of Poseltinib.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

470.20663871 g/mol

Monoisotopic Mass

470.20663871 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D01E4B1U35

Wikipedia

Poseltinib

Dates

Modify: 2024-04-14
1: Park JK, Byun JY, Park JA, Kim YY, Lee YJ, Oh JI, Jang SY, Kim YH, Song YW,

Explore Compound Types